molecular formula C18H14N2O B14123430 2-(4-Methoxyphenyl)-3H-naphtho[1,2-d]imidazole CAS No. 88854-00-6

2-(4-Methoxyphenyl)-3H-naphtho[1,2-d]imidazole

Cat. No.: B14123430
CAS No.: 88854-00-6
M. Wt: 274.3 g/mol
InChI Key: JFLVVMSYARPRCV-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-3H-naphtho[1,2-d]imidazole is a heterocyclic compound that features both an imidazole ring and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-3H-naphtho[1,2-d]imidazole typically involves multi-component reactions. One common method is the condensation of benzil, aldehydes, and ammonium acetate in the presence of a catalyst such as copper iodide (CuI). This reaction proceeds efficiently under mild conditions and yields the desired imidazole derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as manganese complexes have been employed to facilitate these reactions .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-3H-naphtho[1,2-d]imidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(4-Methoxyphenyl)-3H-naphtho[1,2-d]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-3H-naphtho[1,2-d]imidazole involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The compound’s structure allows it to interact with DNA and proteins, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate

Uniqueness

2-(4-Methoxyphenyl)-3H-naphtho[1,2-d]imidazole is unique due to its combined imidazole and naphthalene structure, which imparts distinct electronic and steric properties. This uniqueness enhances its binding affinity to various biological targets and its versatility in chemical reactions .

Properties

CAS No.

88854-00-6

Molecular Formula

C18H14N2O

Molecular Weight

274.3 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3H-benzo[e]benzimidazole

InChI

InChI=1S/C18H14N2O/c1-21-14-9-6-13(7-10-14)18-19-16-11-8-12-4-2-3-5-15(12)17(16)20-18/h2-11H,1H3,(H,19,20)

InChI Key

JFLVVMSYARPRCV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(N2)C=CC4=CC=CC=C43

Origin of Product

United States

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